MeO2C-CH2-PEG4-CH2CO2tBu
Description
MeO₂C-CH₂-PEG₄-CH₂CO₂tBu is a polyethylene glycol (PEG)-based bifunctional compound featuring a tetraethylene glycol (PEG₄) spacer flanked by a methyl ester (MeO₂C-) and a tert-butyl ester (CO₂tBu) group. This structure combines the hydrophilicity and flexibility of PEG with reactive ester termini, making it valuable in organic synthesis, bioconjugation, and drug delivery systems. The methyl ester and tert-butyl ester groups serve as protective moieties, enabling controlled activation for coupling reactions .
Properties
IUPAC Name |
methyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8/c1-15(2,3)23-14(17)12-22-10-8-20-6-5-19-7-9-21-11-13(16)18-4/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWMMUWYPJLHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139596 | |
| Record name | 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-59-8 | |
| Record name | 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MeO2C-CH2-PEG4-CH2CO2tBu typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methoxyacetic acid and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is used to facilitate the reaction.
Purification: The product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification techniques such as crystallization and distillation are employed.
Chemical Reactions Analysis
Types of Reactions: MeO2C-CH2-PEG4-CH2CO2tBu undergoes various chemical reactions, including:
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Carboxylic acids.
Oxidation: Carboxylic acids.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
MeO2C-CH2-PEG4-CH2CO2tBu has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the modification of biomolecules to enhance their solubility and stability.
Medicine: Employed in drug delivery systems due to its biocompatibility and ability to improve the pharmacokinetic properties of drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MeO2C-CH2-PEG4-CH2CO2tBu involves its ability to interact with various molecular targets and pathways. The PEG chain in the compound enhances its solubility and allows it to form stable complexes with other molecules. This property is particularly useful in drug delivery systems, where the compound can improve the solubility and bioavailability of drugs .
Comparison with Similar Compounds
Key Compounds for Comparison:
Benzyl-PEG₂-CH₂CO₂tBu (CAS 1309451-06-6): Shorter PEG chain (PEG₂) with a benzyl group and tert-butyl ester.
HO-PEG₁₂-CH₂CH₂CO₂tBu (CAS 892154-71-1): Longer PEG chain (PEG₁₂) with a hydroxyl group and tert-butyl ester.
H₂N-PEG₂₄-CH₂CH₂CO₂tBu (CAS 1104076-62-1): Ultra-long PEG chain (PEG₂₄) with an amine terminus.
Bromo-PEG₂-CH₂CO₂tBu (CAS 1807518-63-3): Bromine-terminated PEG₂ compound for click chemistry.
Physical and Chemical Properties
Key Observations:
- PEG Chain Length : MeO₂C-CH₂-PEG₄-CH₂CO₂tBu balances flexibility and steric bulk, offering intermediate solubility (between PEG₂ and PEG₁₂ derivatives). Longer PEG chains (e.g., PEG₁₂, PEG₂₄) enhance hydrophilicity but may reduce cellular uptake efficiency .
- Functional Groups : Unlike Bromo-PEG₂-CH₂CO₂tBu (reactive halogen) or H₂N-PEG₂₄-CH₂CH₂CO₂tBu (amine), MeO₂C-CH₂-PEG₄-CH₂CO₂tBu is tailored for ester-based coupling, enabling pH-sensitive release in drug delivery .
- Thermal Stability : Tert-butyl esters (e.g., in MeO₂C-CH₂-PEG₄-CH₂CO₂tBu) exhibit higher thermal stability compared to methyl esters, as seen in HO-PEG₁₂-CH₂CH₂CO₂tBu (boiling point 669.5°C) .
Biological Activity
MeO2C-CH2-PEG4-CH2CO2tBu, also known as a PEGylated compound, incorporates a polyethylene glycol (PEG) moiety which significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula C15H28O8 and a molecular weight of 328.38 g/mol. The structure features a PEG4 linker, which enhances solubility and stability while potentially modifying the pharmacokinetics of conjugated drugs.
PEGylation is a process that involves attaching PEG chains to molecules such as proteins or drugs. This modification can improve the compound's solubility, reduce immunogenicity, and prolong its circulation time in the bloodstream. The presence of PEG can also influence the interaction of the drug with biological membranes and receptors.
Biological Activity
The biological activity of this compound is primarily linked to its ability to maintain effective interactions with target proteins while enhancing pharmacological properties.
In Vitro Studies
In vitro studies have demonstrated that PEGylated compounds often retain their biological activity while showing improved stability. For instance, research indicates that PEGylation can preserve the biological activity of proteins like brain-derived neurotrophic factor (BDNF) by preventing denaturation and degradation during storage and application .
In Vivo Studies
In vivo experiments reveal that PEGylated compounds can exhibit enhanced therapeutic effects due to their improved pharmacokinetic profiles. For example, studies on similar PEGylated compounds have shown increased half-lives and bioavailability when administered intrathecally .
Case Studies
- Case Study on BDNF PEGylation :
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Clinical Application in Drug Development :
- Objective : Assess the pharmacokinetic properties of a PEGylated drug in patients.
- Findings : A study involving a PEGylated drug demonstrated improved absorption and longer duration of action compared to its non-PEGylated counterpart, highlighting the clinical relevance of PEG modifications in therapeutic applications .
Comparative Analysis
The following table summarizes key findings related to this compound and its analogs:
| Compound | Biological Activity | Stability | Half-Life Improvement | Notes |
|---|---|---|---|---|
| This compound | Moderate | High | Significant | Retains activity post-PEGylation |
| BDNF (unmodified) | High | Low | Baseline | Rapid degradation in circulation |
| Other PEGylated proteins | Variable | High | Enhanced | Dependent on molecular structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
